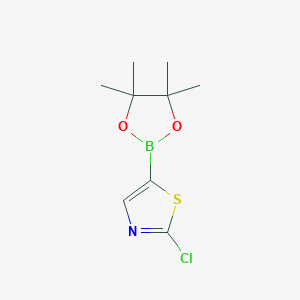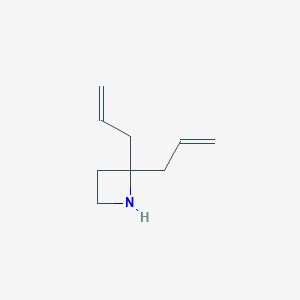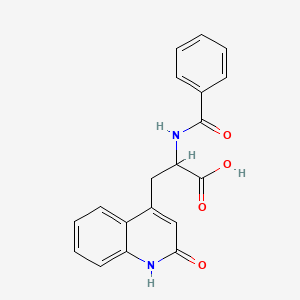
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Übersicht
Beschreibung
“2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid” is a chemical compound with the formula C19H16N2O4 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C1C=C(CC(C(O)=O)NC(C2=CC=CC=C2)=O)C3=CC=CC=C3N1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.34 . It is typically in solid form and is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Pharmaceutical Degradation
Research into the degradation of pharmaceutical compounds, such as acetaminophen, by advanced oxidation processes (AOPs) provides insights into the environmental impact and biotoxicity of pharmaceutical by-products. This study highlights the importance of understanding chemical reactions and degradation pathways in environmental science, which could be relevant to the study of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid’s stability and biodegradation (Qutob et al., 2022).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share a structural component with the compound of interest, are recognized for their wide range of biological potentials including anti-fungal, anti-Parkinsonism, and anti-cancer activities. The review of isoquinoline derivatives underscores the compound's potential utility in drug discovery and pharmaceutical research, suggesting areas where 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid might find application (Danao et al., 2021).
Antioxidant Capacity and Reaction Pathways
A review focusing on antioxidant capacity assays, specifically the ABTS/PP decolorization assay, details reaction pathways and the specificity of oxidation products. This research is pertinent to the study of antioxidant properties and could guide investigations into the antioxidant potential of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid and similar compounds (Ilyasov et al., 2020).
Sorption of Herbicides to Soil and Organic Matter
The study on the sorption of phenoxy herbicides provides valuable information on environmental interactions and the fate of chemical compounds in soil. This research might be extrapolated to understand how compounds like 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid interact with natural matrices, influencing their stability, mobility, and environmental impact (Werner et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by catalyzing the hydrolysis of acetylcholine (ACh) into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft . The increased ACh can then bind to more receptors on the postsynaptic neuron, enhancing the nerve impulse transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, affecting various physiological processes controlled by the cholinergic pathway .
Result of Action
The inhibition of AChE by 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance the transmission of nerve impulses, potentially leading to various physiological effects depending on the specific neurons and pathways involved .
Action Environment
The action, efficacy, and stability of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound should be stored under room temperature and away from light . Additionally, the compound’s activity may vary between species, as some proteins may have a lower specific activity when used in the opposite species
Eigenschaften
IUPAC Name |
2-benzamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-11-13(14-8-4-5-9-15(14)20-17)10-16(19(24)25)21-18(23)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPRJVFLONKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




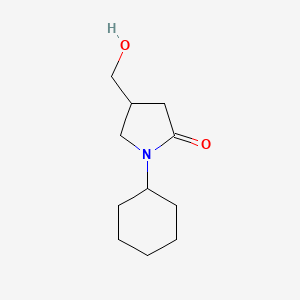
![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)
![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)
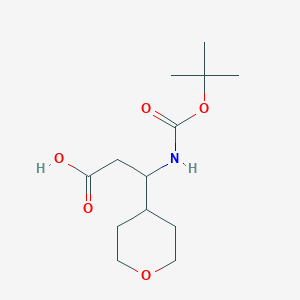
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)
![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)
![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)
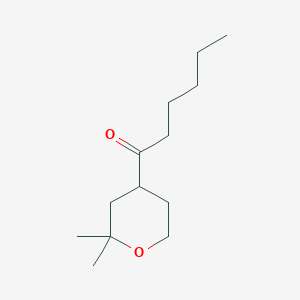
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)

